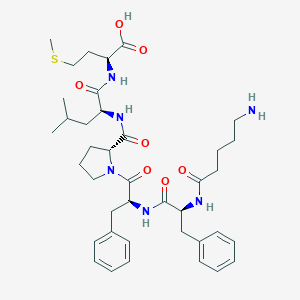
delta-Ava-pro(9)-substance P (7-11)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta-Ava-pro(9)-substance P (7-11) is a neuropeptide that has been studied for its potential therapeutic applications. It is a synthetic analogue of substance P, a peptide neurotransmitter that plays a role in pain perception and inflammation. Delta-Ava-pro(9)-substance P (7-11) has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various conditions.
Mechanism Of Action
Delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) acts by binding to the neurokinin-1 receptor, which is expressed in various tissues, including the nervous system and immune cells. This binding inhibits the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) has been shown to modulate the activity of ion channels involved in pain perception, leading to its analgesic effects.
Biochemical And Physiological Effects
Delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce edema formation, and decrease leukocyte infiltration in animal models of inflammation. Additionally, it has been shown to reduce pain behavior in animal models of neuropathic pain and arthritis.
Advantages And Limitations For Lab Experiments
One advantage of delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) is its specificity for the neurokinin-1 receptor, which allows for targeted inhibition of the inflammatory response. Additionally, it has been shown to have a good safety profile in animal studies. However, one limitation is the lack of human clinical trials, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)). One area of interest is its potential use in the treatment of inflammatory skin conditions such as psoriasis and eczema. Additionally, it may have potential applications in the treatment of chronic pain conditions such as fibromyalgia and migraine. Further research is needed to determine its safety and efficacy in human clinical trials.
Synthesis Methods
Delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) is synthesized using solid-phase peptide synthesis. This technique involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the support and purified using various chromatography techniques.
Scientific Research Applications
Delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) has been studied for its potential therapeutic applications in various fields, including pain management, neurology, and dermatology. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of conditions such as arthritis, neuropathic pain, and psoriasis.
properties
CAS RN |
136912-73-7 |
|---|---|
Product Name |
delta-Ava-pro(9)-substance P (7-11) |
Molecular Formula |
C39H56N6O7S |
Molecular Weight |
753 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C39H56N6O7S/c1-26(2)23-30(35(47)42-29(39(51)52)19-22-53-3)43-37(49)33-17-12-21-45(33)38(50)32(25-28-15-8-5-9-16-28)44-36(48)31(24-27-13-6-4-7-14-27)41-34(46)18-10-11-20-40/h4-9,13-16,26,29-33H,10-12,17-25,40H2,1-3H3,(H,41,46)(H,42,47)(H,43,49)(H,44,48)(H,51,52)/t29-,30-,31-,32-,33+/m0/s1 |
InChI Key |
ZQAKFOMGNRXPNB-PMUGGPHNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCN |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN |
sequence |
XFFPLM |
synonyms |
delta-Ava-Pro(9)-substance P (7-11) GR 51667 GR-51667 substance P (7-11), delta-Ava-Pro(9)- substance P (7-11). delta-aminovalyl-Pro(9)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




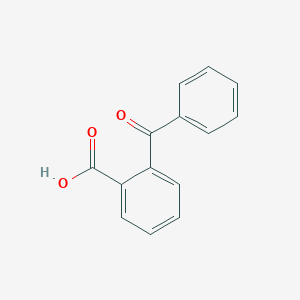
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
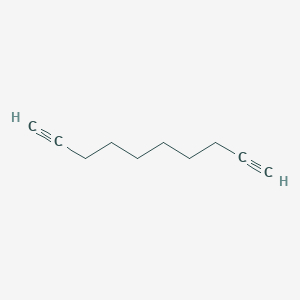
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)
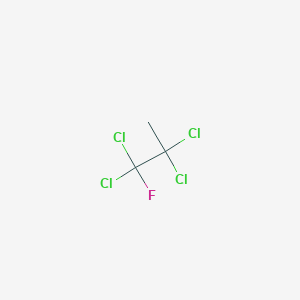
![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
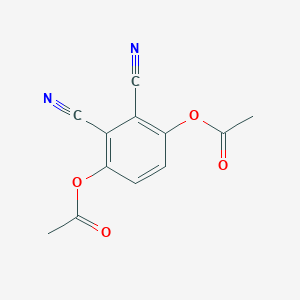
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
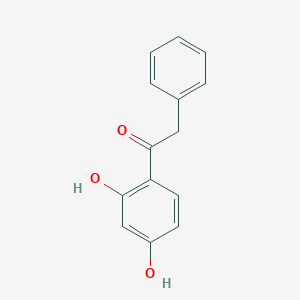
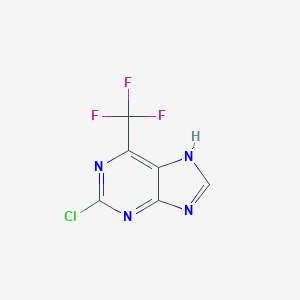
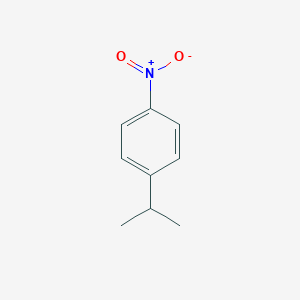
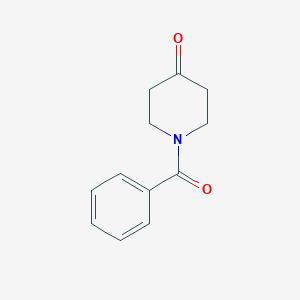
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)